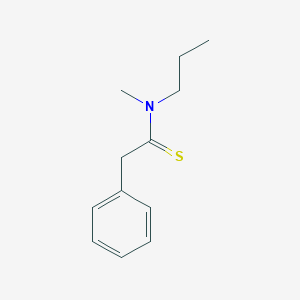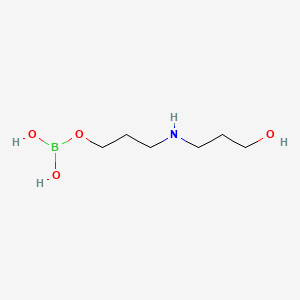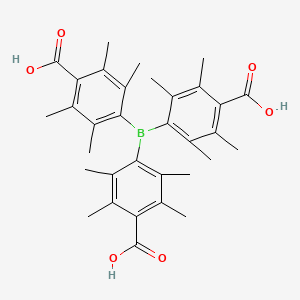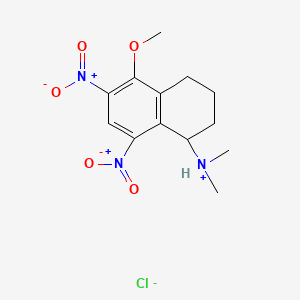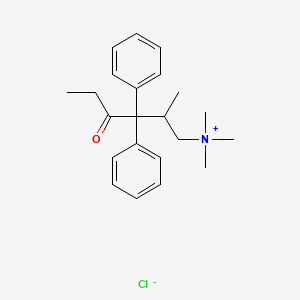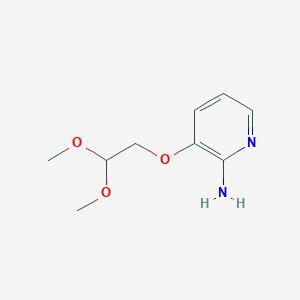
3-(2,2-Dimethoxyethoxy)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethoxyethoxy)-2-pyridinamine is a chemical compound with the molecular formula C9H13NO3 It is a derivative of pyridine, featuring a 2,2-dimethoxyethoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethoxyethoxy)-2-pyridinamine typically involves the reaction of 2-pyridinamine with 2,2-dimethoxyethanol under acidic conditions
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Dimethoxyethoxy)-2-pyridinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-(2,2-Dimethoxyethoxy)-2-pyridinamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2,2-Dimethoxyethoxy)-2-pyridinamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
3-(2,2-Dimethoxyethoxy)pyridine
2-Pyridinamine
3-(2,2-Dimethoxyethoxy)methylheptane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2O3/c1-12-8(13-2)6-14-7-4-3-5-11-9(7)10/h3-5,8H,6H2,1-2H3,(H2,10,11) |
InChI Key |
GUVGZGHGRDJEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=C(N=CC=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


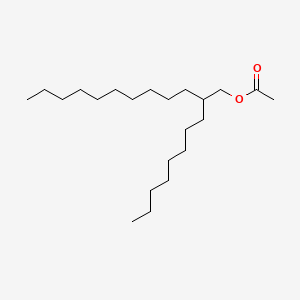
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

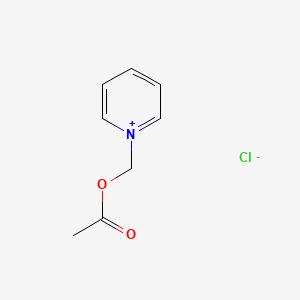
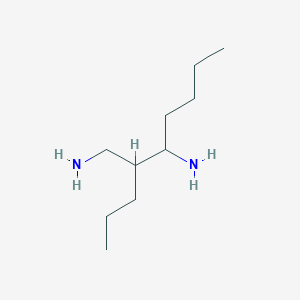
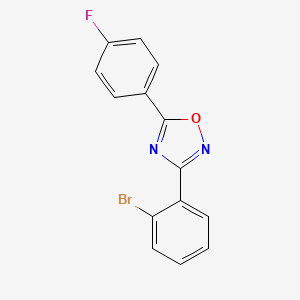
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
